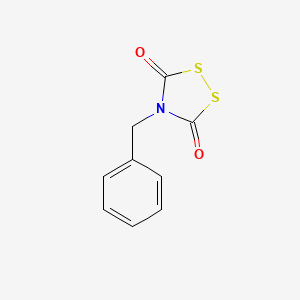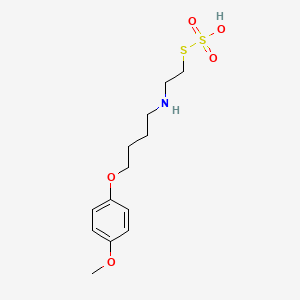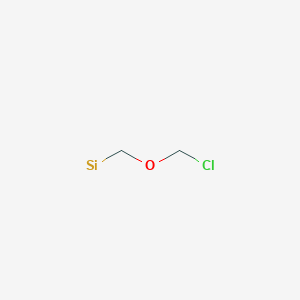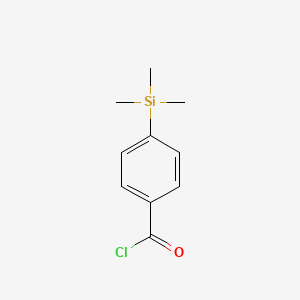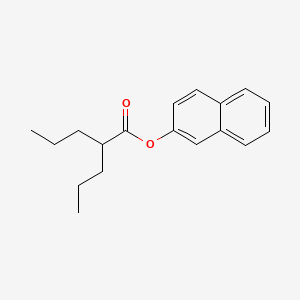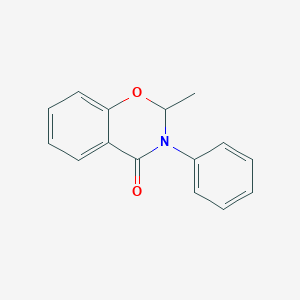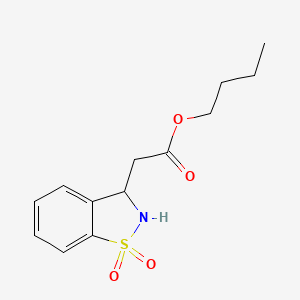
Dimethyl methylselenophosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl methylselenophosphine is an organophosphorus compound that contains selenium. It is a member of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of selenium in its structure imparts unique chemical properties that distinguish it from other organophosphorus compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl methylselenophosphine can be synthesized through the reaction of dimethylphosphine with selenium. One common method involves the use of Grignard reagents, where dimethylphosphine reacts with selenium in the presence of an organomagnesium halide. This reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, with considerations for safety due to the reactivity of selenium compounds. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl methylselenophosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert it back to its phosphine form or other reduced selenium species.
Substitution: It can participate in substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted phosphines.
Aplicaciones Científicas De Investigación
Dimethyl methylselenophosphine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Its unique chemical properties make it a valuable tool in studying selenium’s biological roles and interactions.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
Mecanismo De Acción
The mechanism by which dimethyl methylselenophosphine exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with thiol-containing proteins and enzymes, leading to the formation of selenoproteins. These interactions can modulate various cellular processes, including antioxidant defense and redox signaling .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethyl methylselenophosphine include:
Dimethyl methylphosphonate: A phosphorus-containing compound used as a flame retardant and in the synthesis of other organophosphorus compounds.
Dimethylphenylphosphine: Another organophosphorus compound with different substituents on the phosphorus atom.
Uniqueness
This compound’s uniqueness lies in the presence of selenium, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where selenium’s unique reactivity and biological roles are desired .
Propiedades
Número CAS |
24490-39-9 |
|---|---|
Fórmula molecular |
C3H9PSe |
Peso molecular |
155.05 g/mol |
Nombre IUPAC |
dimethyl(methylselanyl)phosphane |
InChI |
InChI=1S/C3H9PSe/c1-4(2)5-3/h1-3H3 |
Clave InChI |
QBQDRDWPAILIMM-UHFFFAOYSA-N |
SMILES canónico |
CP(C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



